![molecular formula C9H8N2O B1582592 2-methyl-2H-indazole-3-carbaldehyde CAS No. 34252-54-5](/img/structure/B1582592.png)
2-methyl-2H-indazole-3-carbaldehyde
Overview
Description
2-methyl-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The compound features a fused benzene and pyrazole ring system with a methyl group at the 2-position and an aldehyde group at the 3-position.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, which include 2-methyl-2h-indazole-3-carbaldehyde, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives interact with their targets through various mechanisms, potentially including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
It is known that indazole derivatives can affect a variety of biochemical pathways due to their wide range of bioactivities .
Pharmacokinetics
It is known that the compound has a molecular weight of 16018 , which could influence its bioavailability.
Result of Action
It is known that indazole derivatives can have a variety of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
It is known that the compound should be stored at -20°c, sealed, and away from moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-indazole-3-carbaldehyde can be achieved through several methods:
Cyclization of 2-azidobenzaldehydes: This method involves the reaction of 2-azidobenzaldehydes with amines, leading to the formation of 2H-indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent.
Transition Metal-Catalyzed Reactions: Copper or palladium catalysts can be used to facilitate the formation of the indazole ring.
Reductive Cyclization: This approach involves the reduction of nitroaromatic compounds followed by cyclization to form the indazole ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods such as transition metal-catalyzed reactions and reductive cyclization. These methods offer high yields and minimal byproduct formation, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nucleophilic substitution reactions can involve nucleophiles like amines.
Major Products Formed
Oxidation: 2-methyl-2H-indazole-3-carboxylic acid.
Reduction: 2-methyl-2H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-2H-indazole-3-carbaldehyde serves as a precursor for synthesizing new indazole derivatives with potential therapeutic applications. Its structure allows for modifications that can lead to compounds with enhanced biological activity.
- Anticandidal Activity : Research has shown that certain indazole derivatives exhibit significant activity against Candida species, including Candida albicans and Candida glabrata. For instance, the synthesis of 2,3-diphenyl-2H-indazole derivatives has led to compounds demonstrating effective anticandidal properties .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its reactive aldehyde group. It can be transformed into more complex molecules that possess interesting biological or pharmacological properties.
Drug Discovery
The unique structural features of this compound make it an attractive scaffold in drug discovery research. The ability to modify its structure opens avenues for developing novel therapeutic agents targeting various diseases.
Case Studies and Research Findings
Several studies highlight the potential of this compound in various applications:
Comparison with Similar Compounds
2-methyl-2H-indazole-3-carbaldehyde can be compared with other indazole derivatives:
1H-indazole-3-carbaldehyde: Similar structure but lacks the methyl group at the 2-position.
2H-indazole-3-carbaldehyde: Similar structure but lacks the methyl group at the 2-position.
2-methyl-1H-indazole-3-carbaldehyde: Similar structure but the nitrogen atom is in a different position.
The presence of the methyl group at the 2-position in this compound can influence its reactivity and biological activity, making it unique among indazole derivatives .
Biological Activity
2-Methyl-2H-indazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the indazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The aldehyde functional group plays a crucial role in its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The inhibition of COX-2 leads to a reduction in pro-inflammatory mediators, suggesting potential anti-inflammatory properties.
- Anticancer Activity : In vitro studies have demonstrated that this compound inhibits cell growth in various cancer cell lines, including colon and melanoma cells. This effect is likely mediated through the modulation of cell cycle progression and apoptosis.
Antimicrobial Activity
Recent studies have reported the antimicrobial properties of 2-methyl-2H-indazole derivatives against several pathogens. The compound has shown promising activity against:
- Candida Species : In vitro tests indicated that certain derivatives exhibit significant antifungal activity against Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MICs) as low as 1 mM .
- Protozoal Infections : The compound has also been evaluated for its antiprotozoal activity against pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Some derivatives were found to be more potent than the standard drug metronidazole, highlighting their potential as therapeutic agents for protozoal infections .
Data Table: Biological Activity Summary
Case Studies
- Anticandidal Evaluation : A study focused on the synthesis of various indazole derivatives, including this compound, highlighted its effectiveness against resistant strains of C. glabrata. The findings suggest that structural modifications can enhance antifungal potency .
- Antiprotozoal Research : Another research project synthesized a series of indazole derivatives and assessed their activity against multiple protozoa. The results indicated that some compounds derived from 2-methyl-2H-indazole were significantly more effective than metronidazole, particularly against G. intestinalis and E. histolytica. .
Properties
IUPAC Name |
2-methylindazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWLSZQHLMZHHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355907 | |
Record name | 2-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34252-54-5 | |
Record name | 2-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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